![molecular formula C15H12N2OS B12940091 ({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile CAS No. 61021-44-1](/img/structure/B12940091.png)
({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile: is a complex organic compound that features a furan ring, an indole moiety, and a sulfanyl group attached to an acetonitrile
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring is synthesized through a Fischer indole synthesis or other indole-forming reactions.
Attachment of the Furan Ring: The furan ring is introduced via a Friedel-Crafts alkylation reaction, where the furan moiety is alkylated with a suitable electrophile.
Introduction of the Sulfanyl Group: The sulfanyl group is added through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole-furan intermediate.
Formation of Acetonitrile:
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The furan and indole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of ({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile: can be compared with similar compounds such as:
Ethyl 3-(furan-2-yl)propionate: A compound with a furan ring and a propionate group, used in flavoring and fragrance industries.
Other Indole Derivatives: Compounds with similar indole structures but different functional groups, used in various chemical and biological applications.
The uniqueness of This compound lies in its combination of the furan, indole, and sulfanyl groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
61021-44-1 |
|---|---|
分子式 |
C15H12N2OS |
分子量 |
268.3 g/mol |
IUPAC 名称 |
2-[1-(furan-2-ylmethyl)indol-3-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C15H12N2OS/c16-7-9-19-15-11-17(10-12-4-3-8-18-12)14-6-2-1-5-13(14)15/h1-6,8,11H,9-10H2 |
InChI 键 |
GRZPJVOFPULEJS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=CO3)SCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12940011.png)
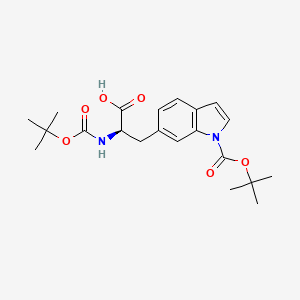
![2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)
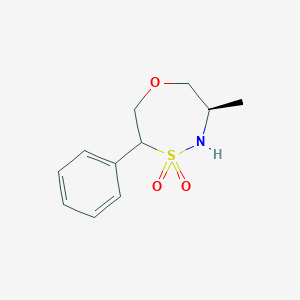
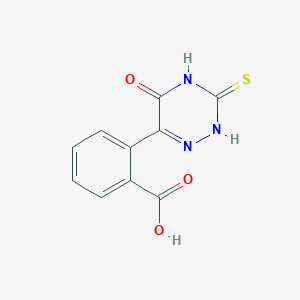

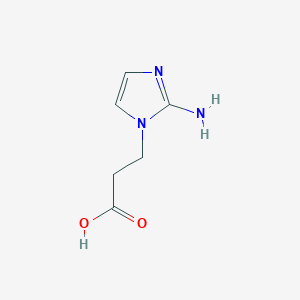





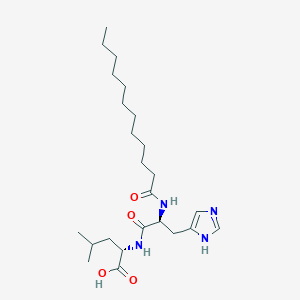
![N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B12940095.png)
